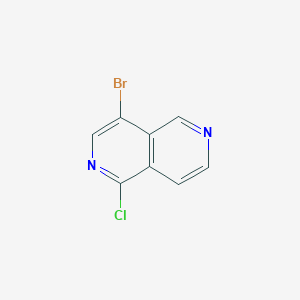

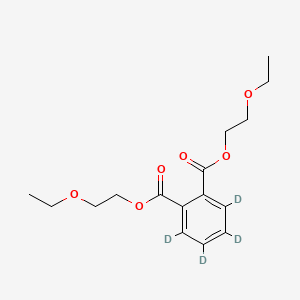

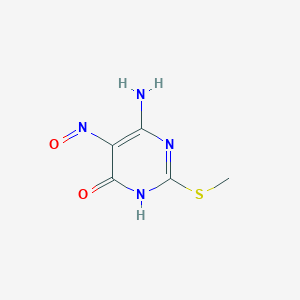

![molecular formula C5H5N5OS B1384206 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol CAS No. 41266-68-6](/img/structure/B1384206.png)

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Vue d'ensemble

Description

The compound “5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” is a derivative of the 1,2,4-triazole family . Triazoles are a class of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse biological activities and are used in various scientific domains, including chemical, biological, and pharmacological fields .

Synthesis Analysis

Triazolopyrimidines can be synthesized from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .Molecular Structure Analysis

The molecular structure of “5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula of this compound is C5H5N5OS .Chemical Reactions Analysis

The reactivity of triazolopyrimidines has been studied in various contexts. For example, different methods have been developed to access these heterocyclic compounds with nitrogenous rings . The reactivity of these derivatives has been summarized in several studies .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” include a molecular weight of 183.19 g/mol, an XLogP3-AA of -1, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, a rotatable bond count of 0, an exact mass of 183.02148097 g/mol, a monoisotopic mass of 183.02148097 g/mol, a topological polar surface area of 115 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 333 .Applications De Recherche Scientifique

Application 1: Corrosion Inhibition

- Summary of Application : 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol, also known as 3-Amino-5-Mercapto-1,2,4-Triazole (AMT), is used as a corrosion inhibitor for aluminium alloys .

- Methods of Application : The corrosion inhibition effect of AMT on AA2024 aluminium alloy in 3.5 wt.% NaCl solution was investigated. The influence of AMT concentration on the corrosion inhibition performance was evaluated by potentiodynamic polarization curve and electrochemical impedance spectroscopy (EIS). Surface analysis and surface-enhanced Raman scattering (SERS) spectra were used to study the adsorption process and corrosion inhibition mechanism of AMT on the alloy surface .

- Results or Outcomes : When the AMT concentration was 1.5 g/L, the corrosion current density (icorr) was the lowest and the resistance of adsorption film (Rf) was the largest, illustrating the highest corrosion inhibition efficiency .

Application 2: Biological Activity

- Summary of Application : Triazole compounds, including 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

- Results or Outcomes : The outcomes of these interactions are diverse, as triazole compounds show versatile biological activities .

Application 3: Synthesis of Triazolothiadiazine Derivatives

- Summary of Application : 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is used in the synthesis of triazolothiadiazine derivatives .

- Methods of Application : One-pot synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was described by iodine-mediated condensation of 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles with 3-acetyl-6-substituted coumarin in dimethylformamide (DMF) under microwave (MW) irradiation .

- Results or Outcomes : The synthesis resulted in a variety of triazolothiadiazine derivatives .

Application 4: Biological Activity of Triazole Derivatives

- Summary of Application : 1,2,4-Triazole-containing scaffolds, including 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- Results or Outcomes : The outcomes of these interactions are diverse, as 1,2,4-triazole-containing scaffolds show versatile biological activities .

Application 5: Treatment of Alzheimer’s Disease and Insomnia

- Summary of Application : Polycyclic systems containing [1,2,4]triazolo[4,3-a]pyrimidine moiety, such as 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol, are reported as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators. They can be used for the treatment of Alzheimer’s disease and insomnia .

- Results or Outcomes : The outcomes of these interactions are diverse, as these compounds show potential therapeutic effects for Alzheimer’s disease and insomnia .

Application 6: Synthesis of Triazolothiadiazine Derivatives

- Summary of Application : 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is used in the synthesis of triazolothiadiazine derivatives .

- Methods of Application : One-pot synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was described by iodine-mediated condensation of 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles with 3-acetyl-6-substituted coumarin in dimethylformamide (DMF) under microwave (MW) irradiation .

- Results or Outcomes : The synthesis resulted in a variety of triazolothiadiazine derivatives .

Application 7: Biological Activity of Triazole Derivatives

- Summary of Application : 1,2,4-Triazole-containing scaffolds, including 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- Results or Outcomes : The outcomes of these interactions are diverse, as 1,2,4-triazole-containing scaffolds show versatile biological activities .

Propriétés

IUPAC Name |

5-amino-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5OS/c6-2-1-3(11)7-4-8-9-5(12)10(2)4/h1H,6H2,(H,9,12)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCIJKJAQFEBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NNC2=S)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365559 | |

| Record name | BAS 01152564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol | |

CAS RN |

41266-68-6 | |

| Record name | BAS 01152564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

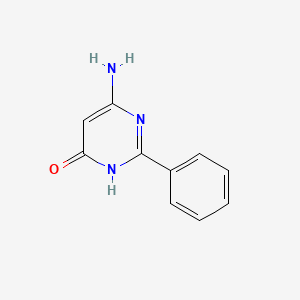

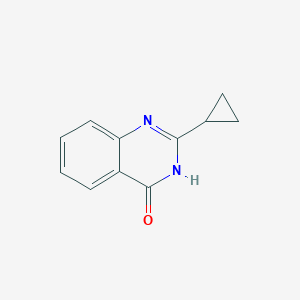

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)

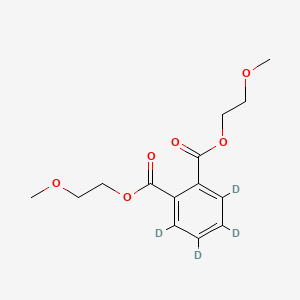

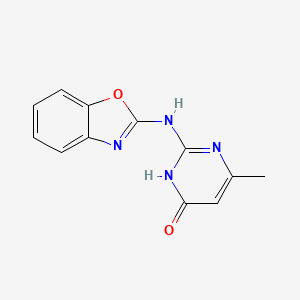

![3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1384125.png)

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)

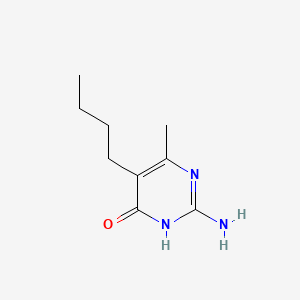

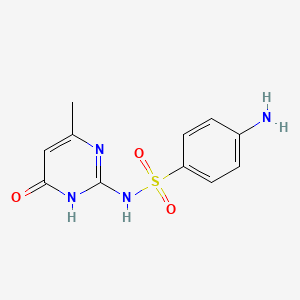

![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)